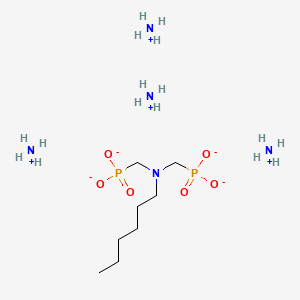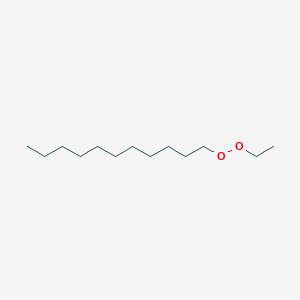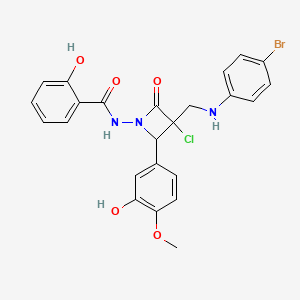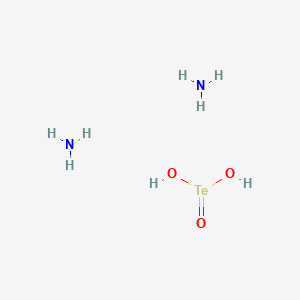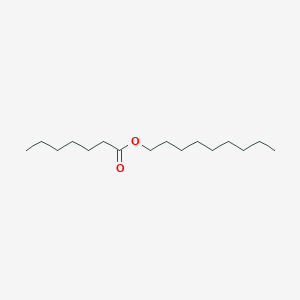
Nonyl heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl heptanoate is an organic compound with the chemical formula C₁₆H₃₂O₂ . It is an ester formed from nonyl alcohol and heptanoic acid. This compound is known for its pleasant odor and is often used in the fragrance and flavor industry .
Preparation Methods
Nonyl heptanoate is typically synthesized through an esterification reaction. This involves reacting nonyl alcohol with heptanoic acid in the presence of a catalyst such as sulfuric acid or an acidic resin. The reaction is carried out under controlled temperature and time conditions to yield the desired ester . Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Nonyl heptanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxygenated compounds.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nonyl heptanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: this compound is used in studies related to olfactory receptors due to its distinct odor.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is widely used in the fragrance and flavor industry to impart pleasant scents and tastes to products
Mechanism of Action
The mechanism of action of nonyl heptanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. At the molecular level, it binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
Nonyl heptanoate can be compared with other esters such as:
Ethyl heptanoate: Known for its fruity aroma.
Nonyl acetate: Used in fragrances for its floral scent.
Butyl butanoate: Commonly used for its pineapple-like smell.
What sets this compound apart is its unique combination of nonyl and heptanoic acid, which gives it a distinct odor profile and makes it particularly valuable in the fragrance industry .
Properties
CAS No. |
98841-69-1 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
nonyl heptanoate |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-9-10-11-13-15-18-16(17)14-12-8-6-4-2/h3-15H2,1-2H3 |
InChI Key |
XCQXSYSIKVLBKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


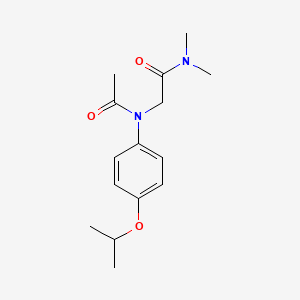
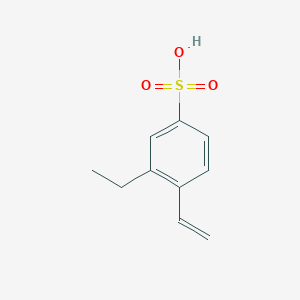
![Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]-](/img/structure/B13784037.png)
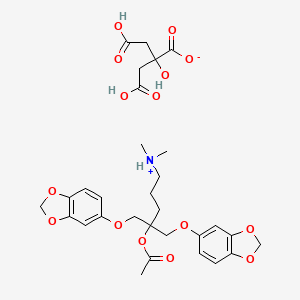
![Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester](/img/structure/B13784046.png)
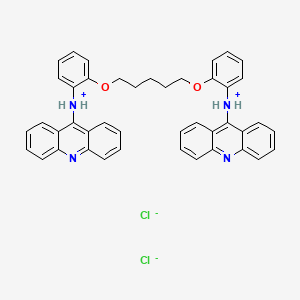
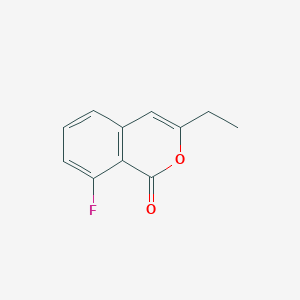
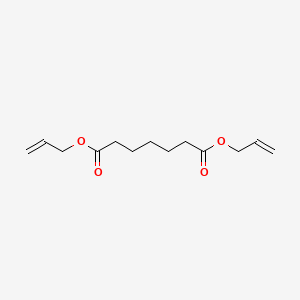
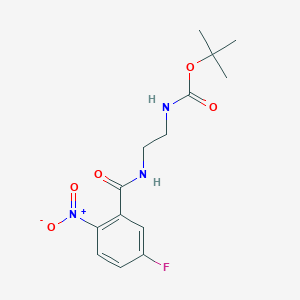
![Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-](/img/structure/B13784060.png)
